2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione
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Overview
Description
2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione is an organic compound characterized by its unique structure, which includes a phenyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the alkylation of a suitable precursor with methyl groups, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetramethylbutane
- 2,2,3,3-Tetramethyloctane
- 2,2,3,3-Tetramethylpentane
Uniqueness
2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione is unique due to the presence of both a phenyl group and multiple methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
60909-25-3 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-1-phenylhexane-1,5-dione |
InChI |
InChI=1S/C16H22O2/c1-12(17)11-15(2,3)16(4,5)14(18)13-9-7-6-8-10-13/h6-10H,11H2,1-5H3 |
InChI Key |
HJSWLXONKKXXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)C(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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